Product packaging for (3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid(Cat. No.:CAS No. 89786-04-9)

(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Katalognummer: B1681243
CAS-Nummer: 89786-04-9
Molekulargewicht: 300.29 g/mol
InChI-Schlüssel: LPQZKKCYTLCDGQ-KTOWXAHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tazobactam is a pharmaceutical compound that acts as a beta-lactamase inhibitor . Its primary research value lies in its ability to inhibit the action of bacterial beta-lactamases, especially those belonging to the SHV-1 and TEM groups . By blocking these enzymes, Tazobactam protects concomitant beta-lactam antibiotics from degradation, thereby restoring and broadening the spectrum of activity against beta-lactamase-producing bacteria in vitro . In research settings, Tazobactam is commonly used in combination with the extended-spectrum beta-lactam antibiotic piperacillin. This combination is a critical tool for studying resistance mechanisms in Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . The mechanism of action involves Tazobactam irreversibly binding to beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This action allows partner antibiotics to effectively target bacterial cell wall synthesis . Researchers utilize Tazobactam to investigate strategies for overcoming antimicrobial resistance, the efficacy of combination therapies, and the pharmacokinetics of beta-lactamase inhibitors. It is essential for all research involving this compound to be conducted under appropriate biosafety conditions. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O5S B1681243 (3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 89786-04-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

Tazobactam broadens the spectrum of piperacillin and ceftolozane by making them effective against organisms that express beta-lactamase and would normally degrade them. This occurs through the irreversible inhibition of beta-lactamase enzymes. In addition, tazobactam may bind covalently to plasmid-mediated and chromosome-mediated beta-lactamase enzymes. Tazobactam is predominantly effective against the OHIO-1, SHV-1, and TEM groups of beta-lactamases, but may also inhibit other beta-lactamases. Tazobactam shows little antibacterial activity by itself, and for this reason, is generally not administered alone.

CAS-Nummer

89786-04-9

Molekularformel

C10H12N4O5S

Molekulargewicht

300.29 g/mol

IUPAC-Name

(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8?,10-/m0/s1

InChI-Schlüssel

LPQZKKCYTLCDGQ-KTOWXAHTSA-N

Isomerische SMILES

C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

Kanonische SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

Aussehen

White to off-white solid powder

melting_point

140-147

Andere CAS-Nummern

89786-04-9

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard; Environmental Hazard

Reinheit

>94% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

9.59e+00 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

YTR830, YTR 830, YTR-830, AC7620, AC 7620, AC-7620, DB01606, DB 01606, DB-01606, CL298741, CL 298741, CL-298741, Tazobactam

Herkunft des Produkts

United States

Historical and Contemporary Perspectives on β Lactamase Inhibition: the Role of Tazobactam

Evolution of β-Lactamase Inhibitors: A Research Trajectory

The recognition of bacterial resistance to penicillin soon after its introduction spurred research into overcoming this challenge. Early attempts to find β-lactamase inhibitors were made in the 1940s and 1950s, though without clinical success. nih.gov In the early 1950s, it was observed that certain semisynthetic penicillins possessed some β-lactamase inhibitory activity, but none were clinically viable for this purpose. nih.gov

A significant turning point arrived with the initiation of screening programs for naturally occurring inhibitors in the late 1960s. This research trajectory led to the discovery of the olivanic acids and, notably, clavulanic acid. nih.gov Clavulanic acid, isolated from Streptomyces clavuligerus in the 1970s, marked the introduction of the first clinically used β-lactamase inhibitor. nih.govnih.govtaylorandfrancis.com Its combination with amoxicillin (B794) and later ticarcillin (B1683155) demonstrated the potential of this approach by significantly lowering the minimum inhibitory concentrations (MICs) of the antibiotics against various β-lactamase-producing bacteria. nih.gov

Following the success of clavulanic acid, medicinal chemists synthesized a range of penicillanic acid sulfones exhibiting β-lactamase inhibitory activity. nih.gov This endeavor led to the development and commercialization of sulbactam (B1307) and tazobactam. nih.govnih.gov These inhibitors, like clavulanic acid, function as mechanism-based inhibitors, often referred to as "suicide substrates," that inactivate β-lactamases by forming a stable covalent intermediate. frontiersin.orgwikipedia.org

The ongoing evolution of β-lactamases and the emergence of enzymes resistant to early inhibitors have driven the continued search for novel β-lactamase inhibitors with broader spectra of activity. frontiersin.orgmdpi.com More recent developments include non-β-lactam inhibitors, such as the diazabicyclooctanones (e.g., avibactam) and cyclic boronates (e.g., vaborbactam), which possess inhibitory activity against a wider range of β-lactamase classes, including some carbapenemases and Class C enzymes against which earlier inhibitors had limited efficacy. nih.govmdpi.comnih.govmdpi.com

Tazobactam's Emergence within the β-Lactamase Inhibitor Landscape

Tazobactam is a pharmaceutical drug that inhibits the action of bacterial β-lactamases. wikipedia.org It is a penicillanic acid sulfone, structurally related to sulbactam and clavulanic acid, and was developed as a synthetic compound in the 1980s. nih.govtaylorandfrancis.com Tazobactam was patented in 1982 and introduced into medical use in 1992. wikipedia.org

Tazobactam itself exhibits minimal antibacterial activity at clinically relevant concentrations. nih.govdrugbank.com Its primary role is to protect co-administered β-lactam antibiotics from enzymatic hydrolysis by β-lactamases, thereby extending the spectrum of activity of the partner antibiotic against resistant bacterial strains. wikipedia.orgnih.govwikipedia.orgdrugbank.com Tazobactam achieves this by irreversibly inhibiting β-lactamase enzymes, forming a covalent bond with the enzyme's active site. drugbank.com

Tazobactam is commonly used in combination with the extended-spectrum penicillin piperacillin (B28561) (piperacillin/tazobactam) and the cephalosporin (B10832234) ceftolozane (B606591) (ceftolozane/tazobactam). wikipedia.orgdrugbank.comwikipedia.org The combination with piperacillin is effective against a broad range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. wikipedia.org Tazobactam's inclusion in these combinations makes the partner antibiotic effective against organisms that produce β-lactamases that would otherwise degrade the antibiotic. wikipedia.orgdrugbank.com

While effective against many Class A β-lactamases, including those in the TEM and SHV groups, tazobactam has limitations. icureach.comfrontiersin.orgnih.govwikipedia.org It generally shows less inhibitory activity against Class C enzymes compared to clavulanic acid and is largely ineffective against Class B (metallo-β-lactamases) and most Class D enzymes. icureach.comfrontiersin.orgresearchgate.netmsdmanuals.com The emergence of β-lactamases resistant to existing inhibitors, including inhibitor-resistant TEM (IRT) and SHV variants, highlights the ongoing evolutionary battle against resistance and the need for continuous research and development of new inhibitors. nih.govresearchgate.netdiva-portal.orgnih.govasm.org

Classification of β-Lactamases and Inhibitor Specificity Paradigms

Bacterial β-lactamases are a diverse group of enzymes, and their classification is essential for understanding their activity and susceptibility to inhibitors. Two primary classification schemes are widely used: the molecular classification and the functional classification. asm.orgbiomedpharmajournal.orgjscimedcentral.comdiagnosticsfirst.com

The molecular classification, proposed by Ambler, is based on the amino acid sequence homology of the enzymes and divides β-lactamases into four classes: A, B, C, and D. icureach.comasm.orgbiomedpharmajournal.orgjscimedcentral.commdpi.com

Class A, C, and D β-lactamases are serine β-lactamases (SBLs), utilizing an active-site serine residue to hydrolyze the β-lactam ring. asm.orgbiomedpharmajournal.orgmdpi.com

Class B β-lactamases are metallo-β-lactamases (MBLs), which require divalent zinc ions for their hydrolytic activity. asm.orgbiomedpharmajournal.orgmdpi.com

The functional classification, initially proposed by Bush and later expanded by Bush, Jacoby, and Medeiros, groups β-lactamases based on their substrate and inhibitor profiles. asm.orgbiomedpharmajournal.orgjscimedcentral.comucv.veresearchgate.net This system attempts to correlate enzymatic properties with their phenotypic effects in clinical isolates. asm.orgjscimedcentral.com The updated functional classification includes major groups generally correlating with the molecular classes:

Group 1: Primarily corresponds to Class C cephalosporinases. asm.orgjscimedcentral.com

Group 2: Includes Class A and D enzymes with various activities, such as broad-spectrum, inhibitor-resistant, and extended-spectrum β-lactamases, as well as serine carbapenemases. asm.orgjscimedcentral.com

Group 3: Corresponds to Class B metallo-β-lactamases. asm.org

The specificity of β-lactamase inhibitors varies across these classes. Traditional β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are most effective against Class A β-lactamases. icureach.comfrontiersin.orgwikipedia.orgresearchgate.net However, their activity against Class C enzymes is limited, and they are generally ineffective against Class B and most Class D enzymes. icureach.comfrontiersin.orgresearchgate.netmsdmanuals.com

The emergence of β-lactamases that hydrolyze a broader range of substrates, including extended-spectrum cephalosporins (Extended-Spectrum β-Lactamases - ESBLs) and carbapenems (carbapenemases), many of which belong to Classes A, B, and D, has necessitated the development of newer inhibitors with expanded spectra of activity. frontiersin.orgmdpi.comnih.govmsdmanuals.commdpi.comnih.gov For instance, some Class A enzymes like KPC ( Klebsiella pneumoniae carbapenemase) are serine carbapenemases that can be inhibited by newer non-β-lactam inhibitors, while Class B MBLs (e.g., NDM, VIM, IMP) are not inhibited by currently available clinical β-lactamase inhibitors. researchgate.netnih.govmsdmanuals.comnih.govdroracle.ai Class C enzymes, such as AmpC β-lactamases, are typically resistant to inhibition by clavulanic acid, sulbactam, and tazobactam. icureach.comdroracle.ai

The development of resistance to β-lactam/β-lactamase inhibitor combinations is a complex process that can involve gene amplification of β-lactamase genes and mutations that reduce drug influx or alter the β-lactamase enzyme. researchgate.netdiva-portal.orgnih.govasm.org The presence of multiple β-lactamases in a single bacterial isolate can further influence the evolutionary trajectories of resistance. researchgate.netdiva-portal.orgasm.orgnih.gov

The following table summarizes the general susceptibility of different Ambler classes of β-lactamases to common β-lactamase inhibitors based on research findings:

Ambler ClassMechanismExamplesInhibited by Clavulanic Acid, Sulbactam, TazobactamInhibited by Avibactam, Vaborbactam
ASerineTEM, SHV, CTX-M, KPCYes (with exceptions like KPC and some IRTs) frontiersin.orgnih.govnih.govYes (including KPC) mdpi.comnih.govmdpi.com
BMetalloNDM, VIM, IMPNo icureach.comfrontiersin.orgresearchgate.netmsdmanuals.comNo nih.govmsdmanuals.com
CSerineAmpCLimited/No icureach.comfrontiersin.orgdroracle.aiYes mdpi.comnih.govmdpi.com
DSerine (often)OXA (some carbapenemases)Generally No (except some) icureach.comfrontiersin.orgPartially (some OXA variants) mdpi.comnih.gov

Note: This table provides a general overview, and specific enzyme variants within each class may exhibit different inhibition profiles.

Mechanistic Elucidation of Tazobactam S β Lactamase Inactivation

Fundamental Principles of Serine β-Lactamase Hydrolysis and Inhibition

Serine β-lactamases (SBLs), belonging to Ambler classes A, C, and D, are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond of the β-lactam ring. mdpi.comnih.govwikipedia.org This hydrolysis renders the antibiotic inactive. patsnap.commdpi.com SBLs utilize an active-site serine residue as a nucleophile in their catalytic mechanism. mdpi.comnih.gov The process involves the formation of a covalent acyl-enzyme intermediate, followed by deacylation, which regenerates the active enzyme and releases the hydrolyzed antibiotic. mdpi.comnih.govfrontiersin.org β-Lactamase inhibitors like tazobactam are designed to interfere with this catalytic cycle, primarily by forming a stable complex with the active-site serine, preventing the enzyme from hydrolyzing the antibiotic. nih.govmdpi.com

Molecular Interactions and Covalent Adduct Formation

Tazobactam inhibits SBLs by forming a covalent adduct with the enzyme's active site. nih.govresearchgate.net This interaction is initiated by the nucleophilic attack of the active-site serine residue on the β-lactam ring of tazobactam. pnas.orgfrontiersin.orgmdpi.com

Acylation of Active Site Serine Residues

The initial step in the inactivation of SBLs by tazobactam is the acylation of the catalytic serine residue (Ser70 in Class A enzymes). mdpi.comresearchgate.netasm.orgnih.gov The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring of tazobactam. mdpi.comfrontiersin.orgmdpi.com This attack leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. pnas.orgfrontiersin.orgresearchgate.netnih.govasm.org This acylation step is a key event in the mechanism-based inhibition by tazobactam. pnas.orgfrontiersin.orgresearchgate.net

Transient Intermediates and Reaction Pathways

Following the initial acylation, the acyl-enzyme intermediate formed with tazobactam undergoes further chemical rearrangements within the active site. frontiersin.orgresearchgate.net These rearrangements can lead to the formation of transient intermediates, such as imine or enamine species, which are relatively stable to hydrolysis. pnas.orgasm.orgredemc.net The formation of these intermediates is crucial for the inhibitory activity of tazobactam. pnas.org Studies have observed chromophores associated with these intermediates, indicating their presence during the reaction. researchgate.netasm.org For instance, chromophores absorbing at 288 nm have been observed for intermediates formed with TEM-2 and PC1 β-lactamases. researchgate.netasm.org The specific reaction pathways and the nature of the transient intermediates can vary depending on the specific β-lactamase enzyme. asm.org In some cases, fragmentation of these intermediates can occur, potentially leading to irreversible inactivation. pnas.org The trans-enamine intermediate of tazobactam, in particular, may be stabilized by interactions within the enzyme active site. redemc.net

Deacylation Kinetics and Turnover Rates

While tazobactam forms a covalent acyl-enzyme complex, this complex is not always completely resistant to deacylation. The deacylation step, which involves the hydrolysis of the acyl-enzyme intermediate to regenerate the active enzyme, can still occur to some extent. mdpi.comfrontiersin.org However, the subsequent rearrangements of the tazobactam-enzyme adduct significantly slow down the deacylation process compared to that of typical β-lactam substrates. frontiersin.org The efficiency of tazobactam as an inhibitor is related to the stability of the inhibitory intermediates and the rate of deacylation. redemc.net The turnover number, which represents the number of inhibitor molecules hydrolyzed by the enzyme before irreversible inactivation occurs, varies depending on the specific β-lactamase. researchgate.net For example, the turnover number for PC1 was reported as 2, for TEM-2 as 125, and for P99 as 50. researchgate.netasm.org A lower turnover number indicates more efficient inactivation of the enzyme. researchgate.net

Spectrum of Enzyme Inhibition by Tazobactam

Tazobactam is primarily known for its inhibitory activity against a range of serine β-lactamases. nih.govmdpi.com

Inhibition of Ambler Class A β-Lactamases (e.g., TEM, SHV, PC1)

Tazobactam is a potent inhibitor of many Ambler Class A β-lactamases, including the widely distributed TEM, SHV, and CTX-M types. drugbank.commdpi.comumich.eduresearchgate.net It is also effective against PC1 β-lactamase. mdpi.comresearchgate.net These enzymes are common resistance mechanisms in various bacteria. pnas.orgmdpi.comimrpress.com Tazobactam's ability to inhibit these enzymes is crucial for protecting co-administered antibiotics like piperacillin (B28561) from degradation. patsnap.comwikipedia.orgdrugbank.com While tazobactam demonstrates low IC50 values against TEM- and SHV-type enzymes, its enhanced inhibitory activity against CTX-M-15 is notable. umich.edu However, the emergence of inhibitor-resistant variants of TEM and SHV enzymes with mutations in critical active-site amino acids can impact tazobactam's effectiveness. asm.orgimrpress.com Tazobactam generally lacks significant activity against Ambler Class B (metallo-β-lactamases), Class C, and most Class D enzymes, although it can inhibit some Class C (AmpC-type) and certain Class D enzymes. umich.eduresearchgate.netmdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Tazobactam123630
Tazobactam sodium66636300

Turnover Numbers for Tazobactam with Select β-Lactamases

β-LactamaseAmbler ClassTurnover Number
PC1A2 researchgate.netasm.org
TEM-2A125 researchgate.netasm.org
P99C50 researchgate.netasm.org
CcrAB4000 researchgate.netasm.org

Inhibitory Activity (IC50) of Tazobactam Against Select Class A β-Lactamases

β-LactamaseAmbler ClassIC50 (nM)Source
GES-1A444 biorxiv.org biorxiv.org
CTX-M-15ALow IC50 noted umich.edu umich.edu
TEM-typeALow IC50 noted umich.edu umich.edu
SHV-typeALow IC50 noted umich.edu umich.edu

Inhibition of Ambler Class C β-Lactamases (e.g., AmpC, P99)

Ambler Class C β-lactamases, such as AmpC and P99, are cephalosporinases that can hydrolyze a range of β-lactam antibiotics, including cephalosporins and most penicillins. mdpi.comnih.gov While traditionally considered less susceptible to inhibition by older β-lactamase inhibitors, studies have investigated the activity of tazobactam against these enzymes. AmpC β-lactamases are generally resistant to β-lactam-based inhibitors like tazobactam, although some newer inhibitors are effective. mdpi.com Cefepime (B1668827), a fourth-generation cephalosporin (B10832234), is noted for its stability against most AmpC and OXA β-lactamases, making it a suitable partner for β-lactamase inhibitors in treating infections involving these enzymes. tandfonline.com

Activity against Selected Ambler Class D β-Lactamases (e.g., OXA)

Ambler Class D β-lactamases, also known as oxacillinases, are a diverse group characterized by their ability to hydrolyze oxacillin (B1211168) and cloxacillin, and some variants can hydrolyze carbapenems. msdmanuals.comwikipedia.org These enzymes are often poorly inhibited by clavulanic acid. wikipedia.org While tazobactam is primarily known for its activity against Class A enzymes, its effectiveness against Class D enzymes like OXA types can vary. Some OXA β-lactamases are resistant to inactivation by tazobactam. asm.org However, studies on specific OXA variants, such as OXA-24, have shown that tazobactam can exhibit inhibitory activity, albeit with varying IC50 values compared to other inhibitors like sulbactam (B1307) and clavulanic acid. asm.org

Comparative Biochemical and Kinetic Analysis with Other Penam (B1241934) Sulfone Inhibitors

Tazobactam belongs to the class of penam sulfone β-lactamase inhibitors, which also includes clavulanate and sulbactam. pnas.org These inhibitors share structural similarities with penicillins but lack significant antibacterial activity on their own. pnas.org Their primary function is to protect co-administered β-lactam antibiotics from hydrolysis by β-lactamases. mims.comwikipedia.orgwikipedia.org

Differential Inhibition Profiles: Tazobactam, Clavulanate, and Sulbactam

While all three are mechanism-based inhibitors of serine β-lactamases, they exhibit differential inhibition profiles against various enzyme types. nih.gov Studies comparing the 50% inhibitory concentrations (IC50) of tazobactam, clavulanate, and sulbactam against a range of plasmid-mediated β-lactamases, including conventional and extended-spectrum TEM and SHV enzymes, have shown variations in potency. nih.gov Clavulanate has often been found to be a more potent inhibitor than sulbactam against many of these enzymes. nih.govnih.gov Tazobactam has also demonstrated significantly greater activity than sulbactam against both conventional and extended-spectrum TEM and SHV enzymes. nih.govnih.gov Against certain inhibitor-resistant Class A β-lactamases, tazobactam has been shown to be more potent than clavulanate or sulbactam. oup.com The stability of the acyl-enzyme intermediate, particularly the trans-enamine form, is believed to contribute to the prolonged inhibition observed with tazobactam compared to clavulanate and sulbactam. redemc.net

Here is a representative data table comparing the inhibitory activity (IC50 values) of Tazobactam, Clavulanate, and Sulbactam against selected β-lactamases, based on available data:

β-Lactamase TypeAmbler ClassTazobactam IC50 (µM)Clavulanate IC50 (µM)Sulbactam IC50 (µM)Source
TEM-1AData VariesData VariesHigher than others nih.gov
SHV-1AData VariesMore potent than sulbactam nih.govLower potency nih.gov nih.gov
TEM-30AMore potentLess potentLess potent oup.com
TEM-31AMore potentLess potentLess potent oup.com
OXA-24D0.55040 asm.org

Note: IC50 values can vary depending on experimental conditions and the specific enzyme variant tested. This table provides a general comparison based on the cited sources.

Insights from Tazobactam Derivatives (e.g., Enmetazobactam)

The development of tazobactam derivatives, such as enmetazobactam (B1664276) (formerly AAI101), has provided further insights into the structural features critical for β-lactamase inhibition and has led to inhibitors with improved properties. pnas.orgguidetopharmacology.org Enmetazobactam is an N-methylated derivative of tazobactam. pnas.orgguidetopharmacology.org It functions as an extended-spectrum β-lactamase inhibitor with potent activity against Class A enzymes, including ESBLs like CTX-M, TEM, and SHV, through a mechanism that can differ from tazobactam. tandfonline.combiorxiv.orgasm.org For instance, enmetazobactam can inhibit certain ESBLs by forming an acyl-enzyme complex that may lead to an irreversible lysinoalanine crosslink, a mechanism not consistently observed with tazobactam against all enzymes. biorxiv.org Enmetazobactam has shown greater inhibitory potency than tazobactam against Class A ESBLs and has demonstrated activity against tazobactam-resistant variants of Class A β-lactamases. biorxiv.orgnih.gov Comparative studies have indicated that enmetazobactam can be more potent than tazobactam against ESBL-producing isolates. asm.orgnih.gov

Advanced Structural and Computational Investigations of Tazobactam

X-ray Crystallography of Tazobactam-Enzyme Complexes

X-ray crystallography provides high-resolution three-dimensional structures of tazobactam in complex with various β-lactamase enzymes, offering insights into the molecular details of their interaction. These studies have captured tazobactam bound to the active site in different intermediate states, revealing the dynamic nature of the inhibition process. researchgate.netnih.gov

Resolution of Active Site Binding Modes

Crystallographic studies have shown that tazobactam covalently binds to the catalytic serine residue (typically Ser70 in Class A β-lactamases) within the enzyme's active site. patsnap.comresearchgate.netnih.govrcsb.orgnih.govresearchgate.netbiorxiv.org Following the initial acylation, the β-lactam ring of tazobactam opens, leading to the formation of various intermediates, including imine and enamine forms (both cis and trans isomers). researchgate.netnih.govresearchgate.netnih.govresearchgate.net

For instance, the crystal structure of the GES-2 β-lactamase in complex with tazobactam revealed the inhibitor bound as either the trans-enamine or imine isomer covalently attached to Ser70. researchgate.netnih.gov This study also observed a hydrolysis product bound in the active site. researchgate.netnih.gov In the SHV-1 β-lactamase, tazobactam has been observed in multiple configurations, including an unbound form, the stable trans-enamine and cis-enamine isomers, the less-stable imine form, and an inactivation product. researchgate.netnih.gov The trans-enamine intermediate of tazobactam in the E166A variant of SHV-1 β-lactamase was trapped and its structure resolved at 1.63 Å resolution, showing close to 100% occupancy in the active site. acs.org This stable trans-enamine intermediate is thought to be stabilized by favorable intra- and intermolecular interactions involving the sulfone and triazolyl groups of tazobactam. acs.org

Crystallography has also revealed that in some complexes, a fragment of tazobactam can be found bound to other active site residues, such as Ser130 in SHV-1, suggesting the complexity of the inactivation pathway. rcsb.orgnih.gov

Conformational Changes in Enzyme Structures Upon Tazobactam Binding

Studies on inhibitor-resistant variants, such as the Ser130Gly variant of SHV-1, have also provided insights into how mutations can affect conformational changes and inhibitor binding. rcsb.org While the Ser130Gly mutation itself did not cause significant conformational changes in the active site of CTX-M-64 (S130T), binding of sulbactam (B1307) (a similar inhibitor) did lead to conformational changes that weakened the binding of the trans-enamine intermediate. polyu.edu.hk

Raman spectroscopy studies have complemented crystallographic findings by indicating that protein conformational changes can occur upon tazobactam binding to SHV-2. scispace.com

Spectroscopic and Mass Spectrometric Characterization of Tazobactam Adducts

Spectroscopic techniques, such as Raman spectroscopy, and mass spectrometry (MS) are powerful tools for characterizing the covalent adducts formed between tazobactam and β-lactamases, identifying fragmentation pathways, and analyzing degradation products.

Elucidation of Enzyme-Inhibitor Covalent Linkages

Mass spectrometry has confirmed the formation of covalent complexes between tazobactam and β-lactamases, showing an increase in the enzyme's molecular mass corresponding to the addition of tazobactam or its fragments. researchgate.netresearchgate.net The primary covalent linkage is formed with the active site serine residue (Ser70). patsnap.comscispace.comresearchgate.net

LC-MS/MS analysis has been used to characterize the specific peptides modified by tazobactam. researchgate.netacs.org For example, studies incubating tazobactam with human serum albumin (HSA) revealed adducts with mass additions corresponding to degradation products of tazobactam covalently bound to lysine (B10760008) residues. researchgate.netacs.orgnih.gov

Identification of Fragmentation Pathways and Degradation Products

Following the initial covalent attachment and ring opening, tazobactam undergoes fragmentation within the enzyme's active site, leading to the formation of various degradation products. nih.govresearchgate.netresearchgate.netacs.orgnih.gov Mass spectrometry is instrumental in identifying these fragments and elucidating the fragmentation pathways. patsnap.combiorxiv.orgresearchgate.netacs.orgscispace.comresearchgate.netresearchgate.netacs.orgnih.gov

Studies have identified degradation products with mass additions of 70 Da and 88 Da, corresponding to aldehyde and hydrated aldehyde adducts, respectively. biorxiv.orgresearchgate.netacs.orgnih.gov These products arise from the degradation of the unstable adduct formed after the initial attack on the β-lactam ring. acs.orgnih.gov The fragmentation pattern of tazobactam in mass spectrometry typically involves the loss of a C₂H₄O₂S moiety in negative ionization mode. uq.edu.au

The specific fragmentation pathways and the resulting dominant products can vary depending on the β-lactamase enzyme. biorxiv.org While some studies observe full fragmentation to 52-, 70-, and 88-Da species, others primarily detect the 70-Da aldehyde. biorxiv.orgresearchgate.net

Analysis of Cross-Linking Mechanisms (e.g., Serine-Lysine Cross-Link)

Recent studies using ultrahigh-resolution X-ray crystallography and mass spectrometry have revealed an alternative mechanism of β-lactamase inactivation by penicillanic acid sulfones, including tazobactam, involving the formation of a cross-link between active site residues. pnas.orgnih.govnih.gov

Specifically, exposure of CTX-M-15 β-lactamase crystals to tazobactam (and enmetazobactam) was shown to induce the formation of a lysinoalanine cross-link between Ser70 and Lys73. pnas.orgnih.govnih.gov This cross-link results from the dehydration of Ser70 to a dehydroalanine (B155165) residue, which then reacts with Lys73. pnas.org Mass spectrometric analysis of trypsin-digested enzyme treated with tazobactam identified peptides consistent with this Ser70-Lys73 lysinoalanine cross-link, observed as an 18-Da mass loss. nih.govnih.gov This cross-linking mechanism contributes to the irreversible inactivation of the enzyme. nih.govnih.gov

However, it is important to note that the formation of this cross-link may be enzyme-dependent, as mass spectrometry studies did not find evidence of lysinoalanine cross-link formation upon reaction of GES-1 β-lactamase with tazobactam. biorxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools used to investigate the dynamic interactions between drugs like tazobactam and their protein targets. mdpi.comlanl.gov These methods can simulate atomic motions and provide detailed information about structural, dynamical, thermodynamic, and kinetic features. mdpi.com

Molecular modeling and docking studies are employed to predict how well tazobactam binds to β-lactamase enzymes and to understand the specificity of these interactions. Studies have utilized molecular docking to screen compounds for their affinity towards target enzymes, sometimes comparing tazobactam's binding affinity to other inhibitors like avibactam, sulbactam, and clavulanic acid. semanticscholar.orgdiva-portal.org For instance, in one study investigating inhibitors of CTX-M-15 β-lactamase, binding affinity calculations using methods like MMGBSA (Molecular Mechanics Generalized Born Surface Area) were performed following molecular dynamics simulations. semanticscholar.org The calculated binding free energies can provide a quantitative measure of the interaction strength. semanticscholar.orgdiva-portal.org

CompoundCalculated Binding Free Energy (kcal/mol)Target EnzymeMethod Used
Avibactam-33.61CTX-M-15MMGBSA (post-MD)
Sulbactam-16.04CTX-M-15MMGBSA (post-MD)
Quercetin-14.00CTX-M-15MMGBSA (post-MD)
Tazobactam-12.68CTX-M-15MMGBSA (post-MD)
Clavulanic acid-2.95CTX-M-15MMGBSA (post-MD)
Avibactam1.78TEM-1Linear Interaction Energy (LIE) (post-MD)
Sulbactam2.14TEM-1Linear Interaction Energy (LIE) (post-MD)
Tazobactam6.6TEM-1Linear Interaction Energy (LIE) (post-MD)

Molecular modeling studies have also been used to reveal the likely interactions of tazobactam at the active site of enzymes like Staphylococcus aureus PC1 β-lactamase, suggesting possible crosslinking reactions with specific residues. nih.gov

Molecular dynamics simulations are essential for understanding the dynamic nature of proteins and ligands, including their conformational changes and rotational dynamics. mdpi.comresearchgate.netplos.org These simulations can reveal how the flexibility of the enzyme's active site and the inhibitor's own conformational preferences influence binding and inhibition. researchgate.netrsc.org Studies using molecular dynamics have investigated the stability of ligand-protein complexes and the deviation of the system over time, providing insights into how well tazobactam remains bound at its initial position within the active site. semanticscholar.org Analyses of molecular dynamics trajectories can identify important amino acid residues responsible for ligand duration, rotation, and position within the binding site. diva-portal.org Conformational flexibility can be crucial for the function of proteins and their interaction with ligands. plos.orgrsc.org

Molecular dynamics simulations and computational chemistry techniques can provide atomic-level details of the reaction mechanisms involved in the interaction of tazobactam with β-lactamases. diva-portal.orgnih.govnih.gov By simulating the molecular motions and interactions, researchers can gain a deeper understanding of how tazobactam inactivates these enzymes. lanl.govdiva-portal.org Studies have used molecular dynamics simulations to examine the interactions within the active site of β-lactamases upon acylation by inhibitors like tazobactam and to construct and analyze acyl-enzyme intermediate structures. nih.gov Computational studies, supported by experimental data, have proposed specific reaction pathways and the formation of covalent linkages between tazobactam fragments and enzyme residues, such as the crosslinking between Ser-70 and Lys-73 in Staphylococcus aureus PC1 β-lactamase. nih.gov

Investigation of Conformational Flexibility and Rotational Dynamics

Investigation of Tazobactam's Antigenic Determinants and Protein Adduction

Studies have investigated the potential of tazobactam to act as a hapten and form antigenic determinants through covalent binding to proteins. This is particularly relevant in understanding hypersensitivity reactions. nih.govnih.govacs.org β-Lactamase inhibitors like clavulanic acid and tazobactam can overcome antibiotic resistance, but hypersensitivity reactions to these drugs and their antigenic determinants have been studied. nih.govnih.gov Tazobactam, similar to β-lactam antibiotics, can form covalent adducts with proteins, typically through the opening of the β-lactam ring. acs.org These protein adducts can be recognized by the immune system, including T-cells, leading to drug-specific immune responses. acs.org

Mass spectrometric analysis has been used to define the antigenic determinants formed by tazobactam. nih.govnih.gov These analyses have revealed that tazobactam forms multiple antigenic determinants with lysine residues on proteins. nih.govnih.gov Overlapping aldehyde and hydrated aldehyde adducts with specific mass additions (70 Da and 88 Da, respectively) have been identified as antigenic determinants formed by both clavulanate and tazobactam. nih.govnih.govacs.org Despite structural differences between clavulanate and tazobactam, their similar chemical pathways of covalent binding to proteins, especially after β-lactam ring opening, likely result in the formation of shared antigenic determinants, explaining observed T-cell cross-reactivity between the two compounds. nih.govnih.govacs.org Studies have also shown that the antigenic determinants formed by clavulanate and tazobactam appear to be different from those formed by β-lactam antibiotics like amoxicillin (B794) or piperacillin (B28561), as they did not activate T-cells responsive to these antibiotics. nih.govacs.org Albumin has been selected as a surrogate protein to explore the binding of tazobactam and clavulanic acid in these investigations. acs.org

Bacterial Resistance Mechanisms Evolving Against Tazobactam

Hyperproduction of β-Lactamases as a Primary Resistance Strategy

One of the major mechanisms of resistance to tazobactam-containing combinations is the hyperproduction of β-lactamases that are otherwise susceptible to tazobactam inhibition. asm.orgresearchgate.netmicrobiologyresearch.orgresearchgate.net By producing large quantities of the enzyme, bacteria can saturate the available inhibitor, leaving excess β-lactamase free to hydrolyze the co-administered β-lactam antibiotic. microbiologyresearch.orgresearchgate.net This phenomenon is particularly noted with TEM-1 β-lactamase, where high levels of production can overcome the inhibitory effect of tazobactam. asm.orgmicrobiologyresearch.orgresearchgate.netnih.gov

Gene Amplification and Increased Gene Copy Number

Hyperproduction of β-lactamases can be achieved through an increase in the copy number of the gene encoding the enzyme. medrxiv.orgasm.orgresearchgate.netmicrobiologyresearch.orgresearchgate.netbiorxiv.org Studies have shown that amplification of the blaTEM-1 gene, for instance, can lead to significantly higher levels of TEM-1 β-lactamase, conferring resistance to TZP. medrxiv.orgasm.orgresearchgate.netnih.gov This gene amplification can occur through various mechanisms, including the formation of tandem repeats mediated by insertion sequences like IS26, or the presence of the β-lactamase gene on high-copy plasmids. medrxiv.orgmicrobiologyresearch.orgresearchgate.netnih.gov Research on clinical isolates of Escherichia coli has demonstrated that TZP treatment can promote an increase in blaTEM-1 gene dosage, with some isolates exhibiting a substantial number of gene copies per cell, allowing for sufficient enzyme levels to overcome tazobactam inactivation. asm.org

Promoter Modifications and Transcriptional Regulation (e.g., blaTEM promoters)

Another mechanism contributing to β-lactamase hyperproduction involves modifications in the promoter regions of β-lactamase genes, leading to increased transcriptional activity. asm.orgmicrobiologyresearch.orgbiorxiv.orgfrontiersin.orgnih.gov For blaTEM genes, different promoters have been identified that influence the level of gene expression. frontiersin.orgnih.gov Mutations in the promoter region can result in a change from a weak promoter (such as P3) to a stronger promoter (like Pa/Pb, P4, or P5), leading to elevated blaTEM transcription and subsequent hyperproduction of the TEM enzyme. asm.orgbiorxiv.orgfrontiersin.orgnih.gov Studies have shown that the presence of a strong promoter like Pa/Pb upstream of blaTEM-1b can be responsible for high-level resistance to TZP. frontiersin.orgnih.gov

Emergence of Inhibitor-Resistant β-Lactamase Variants

Bacteria can also develop resistance to tazobactam through the emergence of β-lactamase variants that are less susceptible to inhibition by tazobactam. These variants arise due to mutations in the β-lactamase genes, leading to amino acid substitutions that alter the enzyme's interaction with the inhibitor. researchgate.netbiorxiv.org

Specific Amino Acid Substitutions Conferring Resistance (e.g., TEM-30, TEM-31, Met69Ile, CTX-M-255)

Specific amino acid substitutions within the β-lactamase structure can confer resistance to β-lactamase inhibitors. Inhibitor-resistant TEM (IRT) variants, such as TEM-30 and TEM-31, have been identified as mechanisms of resistance to combinations like piperacillin-tazobactam (B1260346). researchgate.netbiorxiv.org For example, the Met69Ile substitution in TEM β-lactamases is known to reduce their susceptibility to inactivation by inhibitors. pfmjournal.org Furthermore, novel inhibitor-resistant variants of other β-lactamase families, such as CTX-M, have been reported. researchgate.netbiorxiv.org CTX-M-255, a variant differing from CTX-M-27 by a single amino acid substitution (G239S), has been shown to confer resistance to penicillin/β-lactamase inhibitor combinations while retaining susceptibility to cephalosporins. researchgate.netbiorxiv.org

Role of Efflux Pump Systems in Tazobactam Resistance

Efflux pump systems, which are membrane-bound transporters that expel various substrates, including antibiotics, from the bacterial cell, can also contribute to reduced susceptibility or resistance to tazobactam. biorxiv.orgjidc.orgtandfonline.com While their role in resistance to β-lactam/β-lactamase inhibitor combinations can be complex and often occurs in conjunction with other mechanisms, studies have highlighted their involvement. jidc.orgtandfonline.com

Contributions of Outer Membrane Permeability Changes

Alterations in the outer membrane permeability of Gram-negative bacteria play a crucial role in resistance to β-lactam antibiotics, including those combined with tazobactam. The outer membrane acts as a barrier, and its permeability is largely controlled by porin channels, which regulate the influx of hydrophilic molecules like β-lactams into the periplasmic space where they can reach their targets or be hydrolyzed by β-lactamases. mdpi.commdpi.com

Reduced expression or functional alteration of outer membrane porins can decrease the intracellular concentration of the antibiotic, thereby contributing to resistance. For instance, mutations affecting the outer membrane porin OmpC and its regulator OmpR have been observed in Escherichia coli and Klebsiella pneumoniae exposed to tazobactam. nih.gov In Pseudomonas aeruginosa, repression or inactivation of the OprD porin, which is involved in the uptake of carbapenems, can also contribute to reduced susceptibility to various antibiotics. contagionlive.comasm.org Studies have shown that reduced outer membrane permeability, potentially resulting from fewer membrane channels or changes in their properties, can form a diffusional barrier for antibiotic molecules. mdpi.commdpi.com

Data from studies investigating outer membrane permeability and antibiotic resistance often demonstrate a link between reduced porin expression and increased minimum inhibitory concentrations (MICs) of antibiotics. For example, some E. coli isolates resistant to piperacillin-tazobactam but susceptible to cephalosporins exhibited deleted or dysfunctional porins, suggesting their contribution to the observed resistance phenotype. oup.com

Table 1: Examples of Outer Membrane Permeability Changes Contributing to Tazobactam Resistance

Bacterial SpeciesPorin/Mechanism AffectedObserved Effect on ResistanceSource
Escherichia coliOmpC (reduced expression/mutation)Contributes to piperacillin-tazobactam resistance nih.govdntb.gov.uaresearchgate.net
Klebsiella pneumoniaeOmpC (reduced expression/mutation)Contributes to piperacillin-tazobactam resistance nih.gov
Pseudomonas aeruginosaOprD (repression/inactivation)Can contribute to reduced susceptibility to various antibiotics contagionlive.comasm.org
Klebsiella pneumoniaeOmpK35 (loss of functionality)Contributes to resistance to certain β-lactams asm.org

Co-Expression and Synergistic Effects of Multiple Resistance Determinants

Bacterial resistance to tazobactam-containing combinations is frequently a multifactorial phenomenon involving the co-expression and synergistic effects of multiple resistance determinants. Bacteria often possess or acquire a combination of mechanisms that collectively contribute to elevated resistance levels. These mechanisms can include the production of β-lactamases, alterations in outer membrane permeability, and the upregulation of efflux pumps. contagionlive.comasm.org

The presence of multiple β-lactamases can overwhelm the inhibitory capacity of tazobactam, allowing the excess enzyme to hydrolyze the β-lactam partner. nih.govmedrxiv.orgnih.gov This is particularly relevant when bacteria hyperproduce β-lactamases like TEM-1. nih.govnih.gov

Furthermore, the interplay between reduced outer membrane permeability and the enzymatic activity of β-lactamases in the periplasmic space can lead to significant resistance. mdpi.commdpi.com A reduced influx of the antibiotic due to porin modifications, combined with the presence of β-lactamases, can effectively lower the concentration of the active drug reaching its target penicillin-binding proteins (PBPs).

Efflux pumps, which actively transport antibiotics out of the bacterial cell, also contribute to resistance, and their overexpression can act synergistically with other mechanisms. contagionlive.comasm.orgoup.comoup.comfrontiersin.org Tazobactam exposure has been shown to select for mutants with increased efflux activity in E. coli and K. pneumoniae. nih.gov The AcrAB-TolC efflux system in E. coli and the MexAB-OprM system in P. aeruginosa are examples of efflux pumps that can contribute to multidrug resistance, including reduced susceptibility to β-lactam/β-lactamase inhibitor combinations. oup.comfrontiersin.orgmdpi.combohrium.commdpi.comresearchgate.netphytojournal.com

Studies have documented the combined presence of these mechanisms in clinical strains. For instance, some multidrug-resistant Pseudomonas aeruginosa isolates exhibit an impermeable outer membrane, repression or inactivation of OprD, upregulation of efflux pumps, and increased production of chromosomal AmpC β-lactamase. contagionlive.comasm.org The accumulation of such chromosomal mutations can lead to the emergence of multidrug-resistant strains. asm.org

Synergy between different resistance mechanisms can be observed. For example, while tazobactam is a β-lactamase inhibitor, its effectiveness can be modulated by efflux pumps. Research indicates that the AcrAB efflux pump in K. pneumoniae can expel tazobactam, and inhibiting this efflux can decrease the piperacillin-tazobactam MIC. frontiersin.org This highlights how efflux can synergize with β-lactamase activity to confer higher levels of resistance.

Table 2: Examples of Co-expressed Resistance Determinants

Bacterial SpeciesCo-expressed MechanismsOutcomeSource
Escherichia coliβ-lactamase hyperproduction (e.g., TEM-1) + reduced outer membrane permeability (porin loss)Increased resistance to piperacillin-tazobactam nih.govmdpi.comdntb.gov.uaresearchgate.netnih.gov
Pseudomonas aeruginosaImpermeable outer membrane + OprD inactivation + efflux pump upregulation + AmpC productionMultidrug resistance, including reduced susceptibility to β-lactams contagionlive.comasm.org
Klebsiella pneumoniaeAcrAB efflux pump activity + β-lactamase activityReduced effectiveness of tazobactam due to efflux frontiersin.org
Escherichia coliCooccurrence of blaCTX-M-15, blaOXA-1, and aac(6')-Ib-cr genesIncreased risk of nonsusceptibility to piperacillin-tazobactam and MDR asm.org

Evolutionary Pathways and Dynamics of Tazobactam Resistance Development

The development of resistance to tazobactam-containing antibiotics is a dynamic evolutionary process driven by selection pressures and the accumulation of genetic alterations. Exposure to these antibiotics can select for bacterial subpopulations with pre-existing or newly acquired resistance mechanisms. nih.govdiva-portal.org

Selection Pressures and Adaptive Mutations

Antibiotic exposure acts as a strong selective pressure, favoring the survival and proliferation of bacteria that possess mechanisms to tolerate or inactivate the drug. diva-portal.org Tazobactam, even as an inhibitor, can exert selective pressure, promoting the selection of mutants with increased efflux activity and altered membrane permeability. nih.govbiorxiv.org

Adaptive mutations can arise spontaneously or be acquired through horizontal gene transfer. These mutations can affect various genes involved in resistance, such as those encoding β-lactamases, porins, efflux pumps, and their regulators. nih.govresearchgate.netoup.com For example, mutations in marR, a regulator of efflux pumps, and acrR, a local efflux regulator, have been selected for in E. coli exposed to tazobactam. nih.gov Mutations affecting outer membrane permeability, such as those in ompC and ompR, have also been observed under tazobactam exposure. nih.gov

The type and frequency of adaptive mutations can vary depending on the bacterial species and the specific antibiotic exposure. Studies have shown that exposure to tazobactam can select for mutations in genes involved in efflux activity and regulation, and membrane permeability more readily than exposure to piperacillin (B28561) alone. nih.gov

Genetic Basis of Heteroresistance and Multidrug Resistance Phenotypes

The genetic basis of heteroresistance and multidrug resistance phenotypes against tazobactam is diverse and often involves the interplay of multiple genetic elements. Heteroresistance, characterized by the presence of a subpopulation of resistant cells within a predominantly susceptible population, can be a precursor to stable resistance. diva-portal.orgresearchgate.netoup.comnih.gov

One key genetic mechanism underlying heteroresistance to piperacillin-tazobactam is the increase in copy number of β-lactamase genes, such as blaTEM-1, through gene amplification or increased plasmid copy number. nih.govdntb.gov.uaresearchgate.netnih.govdiva-portal.orgresearchgate.netoup.comnih.gov This hyperproduction of β-lactamase can saturate the inhibitor, leading to reduced susceptibility. nih.govmedrxiv.orgnih.gov

Multidrug resistance phenotypes involving resistance to tazobactam often result from the accumulation of multiple resistance genes and mutations. These can include the co-occurrence of various β-lactamase genes (e.g., blaCTX-M-15, blaSHV, blaOXA-1, blaTEM-1) asm.orgoup.comnih.gov, mutations affecting porins oup.comdntb.gov.uaresearchgate.net, and the upregulation of efflux pumps. nih.govcontagionlive.comasm.orgoup.comfrontiersin.orgmdpi.com

Studies using whole-genome sequencing have revealed the complex genetic landscapes of resistant isolates, identifying multiple mutations and the presence of mobile genetic elements like insertion sequences (IS) that can drive gene amplification and the dissemination of resistance genes. nih.govdntb.gov.uaresearchgate.netnih.govresearchgate.netnih.govmicrobiologyresearch.org The cooccurrence of specific resistance genes has been linked to an increased risk of nonsusceptibility to piperacillin-tazobactam and the development of multidrug resistance. asm.org

Table 3: Genetic Mechanisms Contributing to Heteroresistance and MDR

MechanismGenetic BasisPhenotypic OutcomeSource
β-lactamase HyperproductionGene amplification or increased plasmid copy number (blaTEM-1, etc.)Heteroresistance, reduced susceptibility to tazobactam nih.govdntb.gov.uaresearchgate.netnih.govdiva-portal.orgresearchgate.netoup.comnih.gov
Reduced Outer Membrane PermeabilityMutations/downregulation of porin genes (ompC, oprD, etc.)Contributes to resistance, often in combination mdpi.comnih.govcontagionlive.comasm.orgoup.comdntb.gov.uaresearchgate.net
Increased Efflux Pump ActivityUpregulation of efflux pump genes (acrAB, mexAB, etc.)Contributes to resistance, can expel tazobactam nih.govcontagionlive.comasm.orgoup.comfrontiersin.orgmdpi.comfrontiersin.org
Co-occurrence of Multiple Resistance GenesPresence of multiple β-lactamase genes, efflux genes, etc.Multidrug Resistance asm.orgoup.comnih.gov
Structural Alterations in β-lactamasesAmino acid substitutions in enzymes like AmpCAltered enzyme activity, contributing to resistance contagionlive.comasm.org

In Vitro Synergy Studies and Combinatorial Strategies Involving Tazobactam

Augmentation of β-Lactam Antibiotic Efficacy

Tazobactam's primary role is to enhance the activity of β-lactam antibiotics by neutralizing the effect of β-lactamase enzymes. This restoration of activity is particularly important for penicillins and cephalosporins that are susceptible to enzymatic degradation.

Piperacillin-Tazobactam (B1260346) Combinations: Restoring Susceptibility

The combination of piperacillin (B28561), an extended-spectrum penicillin, and tazobactam is a well-established example of successful β-lactam/β-lactamase inhibitor synergy. wikipedia.org Tazobactam broadens the spectrum of piperacillin by making it effective against organisms that produce β-lactamase and would normally degrade piperacillin. wikipedia.org

In vitro studies have demonstrated the synergistic effects of piperacillin-tazobactam against various bacteria, including Pseudomonas aeruginosa, Serratia marcescens, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Checkerboard dilution methods have shown synergistic effects of piperacillin-tazobactam in combination with other antibiotics against these pathogens. nih.gov For instance, against P. aeruginosa, a combination of piperacillin-tazobactam with netilmicin (B1678213) showed significant effectiveness with a low average fractional inhibitory concentration (FIC) index. nih.gov Another study investigating the combination of piperacillin-tazobactam with amikacin (B45834) and isepamicin (B1207981) against P. aeruginosa, Klebsiella pneumoniae, Escherichia coli, and methicillin-sensitive Staphylococcus aureus (MSSA) found synergistic effects in a notable percentage of isolates, particularly for P. aeruginosa. nih.gov

CombinationOrganismSynergy (%)Additive (%)Antagonism (%)Method
Piperacillin-Tazobactam/AmikacinP. aeruginosa66.7-0Checkerboard dilution
Piperacillin-Tazobactam/AmikacinK. pneumoniae9.1-0Checkerboard dilution
Piperacillin-Tazobactam/AmikacinE. coli-76.90Checkerboard dilution
Piperacillin-Tazobactam/AmikacinMSSA-74.10Checkerboard dilution
Piperacillin-Tazobactam/IsepamicinP. aeruginosa61.9-0Checkerboard dilution
Piperacillin-Tazobactam/IsepamicinK. pneumoniae22.7-0Checkerboard dilution
Piperacillin-Tazobactam/IsepamicinE. coli-84.60Checkerboard dilution
Piperacillin-Tazobactam/IsepamicinMSSA-66.70Checkerboard dilution
Piperacillin-Tazobactam/NetilmicinMβL-P. aeruginosa90-93.36.7-100Etest synergy/Agar (B569324) dilution researchgate.net

Ceftolozane-Tazobactam Combinations: Extended Spectrum Activity

Ceftolozane (B606591) is a fifth-generation cephalosporin (B10832234) antibiotic, and its combination with tazobactam extends its spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria, including P. aeruginosa. mims.comnih.gov Tazobactam inhibits certain β-lactamases, protecting ceftolozane from degradation and allowing it to exert its bactericidal effect by binding to penicillin-binding proteins (PBPs). mims.com

Studies have indicated the effectiveness of ceftolozane-tazobactam against carbapenem-resistant Gram-negative bacteria. gardp.org While limited data were available in one systematic review, the combination is recognized for its activity against challenging pathogens. gardp.org

Emerging Combinations: Cefepime-Tazobactam

Cefepime (B1668827) is a fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. wikipedia.org The potential of combining cefepime with tazobactam is being explored to further enhance its activity, particularly against β-lactamase-producing strains that may exhibit reduced susceptibility to cefepime alone. Research in this area focuses on evaluating the in vitro synergy and expanded coverage of this emerging combination against resistant bacterial isolates.

Combinations with Non-β-Lactam Antimicrobials

Beyond its synergy with β-lactams, tazobactam has also been investigated in combination with non-β-lactam antimicrobials, aiming to achieve enhanced antibacterial effects or overcome resistance mechanisms.

Synergy with Aminoglycosides (e.g., Gentamicin (B1671437), Netilmicin)

Combinations of β-lactams and aminoglycosides are a standard approach for treating severe P. aeruginosa infections due to potential synergy. Tazobactam, by protecting the β-lactam component, can contribute to this synergy.

In vitro studies have explored the synergy between piperacillin-tazobactam and aminoglycosides like gentamicin and netilmicin. nih.gov Synergy between piperacillin-tazobactam and netilmicin has been detected against metallo-β-lactamase (MβL)-producing P. aeruginosa isolates. Similarly, the combination of piperacillin-tazobactam with gentamicin has shown synergistic effects against P. aeruginosa MBL producers. scielo.org Studies have reported varying rates of synergy for piperacillin-tazobactam with different aminoglycosides, including tobramycin, amikacin, and gentamicin, against P. aeruginosa. researchgate.net

CombinationOrganismSynergy (%)Additive (%)Indifference (%)Antagonism (%)Method
Piperacillin-Tazobactam/NetilmicinMβL-P. aeruginosa90-93.36.7-1000Etest synergy/Agar dilution researchgate.net
Piperacillin-Tazobactam/GentamicinP. aeruginosa MBL producersup to 62.5--0Etest method scielo.org
Piperacillin-Tazobactam/AmikacinP. aeruginosa MBL producersup to 50up to 50-0Etest method scielo.org
Piperacillin-Tazobactam/NetilmicinEnterobacteriaceae5545-0Microtiter checkerboard nih.gov
Piperacillin-Tazobactam/AmikacinEnterobacteriaceae5545-0Microtiter checkerboard nih.gov

Synergy with Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Levofloxacin)

Fluoroquinolones like ciprofloxacin and levofloxacin (B1675101) are broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. wikipedia.orgfishersci.ca Studies have investigated the potential for synergy between tazobactam-containing combinations and fluoroquinolones, particularly against resistant Gram-negative bacteria.

Synergistic effects of piperacillin-tazobactam with ciprofloxacin have been observed against P. aeruginosa, Serratia marcescens, and MRSA. nih.gov The combination of piperacillin-tazobactam and ciprofloxacin has also shown synergistic effects against P. aeruginosa MBL producers. scielo.org These findings suggest that combining tazobactam-potentiated β-lactams with fluoroquinolones can be a valuable strategy against certain resistant pathogens.

Combinations with Fosfomycin (B1673569)

Combinations of tazobactam-containing agents, such as piperacillin-tazobactam or ceftolozane-tazobactam, with fosfomycin have been investigated for their in vitro synergistic activity against various multidrug-resistant (MDR) pathogens. Studies have evaluated these combinations against challenging bacteria like Pseudomonas aeruginosa and members of the Enterobacterales.

Research involving ceftolozane-tazobactam in combination with fosfomycin against MDR Pseudomonas aeruginosa isolates, including those producing metallo-β-lactamases (MBLs) like SPM-1, IMP, and VIM, and other β-lactamases like GES-1 and CTX-M, has shown promising results. One study utilizing gradient diffusion strip crossing (GDSC) observed synergism for the ceftolozane-tazobactam and fosfomycin combination in a high percentage (88.9%) of the tested isolates researchgate.netnih.govoup.com. This combination also resulted in a significant reduction (3- to 9-fold) in ceftolozane-tazobactam Minimum Inhibitory Concentrations (MICs) researchgate.netnih.govoup.com. Time-kill analysis (TKA) in the same study demonstrated synergy against a subset of SPM-1-producing isolates, with additional non-synergistic bacterial density reduction observed for another isolate researchgate.netnih.govoup.com.

Another systematic review reported varying rates of synergy for ceftolozane-tazobactam plus fosfomycin depending on the bacterial species. Against Enterobacterales, synergy was observed in 16.3% of tested isolates. mdpi.com. However, against P. aeruginosa, the combination of ceftolozane-tazobactam and fosfomycin showed a higher synergistic rate of 71.1%. mdpi.com.

While these findings highlight the potential for synergy between tazobactam-containing regimens and fosfomycin, particularly against challenging Gram-negative pathogens, the rates of synergy can vary depending on the specific bacterial species, resistance mechanisms, and the in vitro testing methodology employed.

Methodological Approaches for In Vitro Synergy Evaluation

Several in vitro methods are employed to assess the synergistic activity of antimicrobial combinations. The primary methods include time-kill kinetic assays, checkerboard microdilution techniques, and Etest synergy methods. nih.govnih.govfrontiersin.orgnih.gov. These methods aim to determine if the combined effect of antibiotics is synergistic, additive, indifferent, or antagonistic. nih.gov.

Time-Kill Kinetic Assays

Time-kill kinetic assays (TKA) are considered a reference method for evaluating antimicrobial synergy and bactericidal activity. nih.govnih.gov. In this method, bacterial inocula are exposed to single antibiotics and combinations of antibiotics at specific concentrations over a period, typically 24 to 48 hours. nih.gov. Aliquots are taken at predetermined time points (e.g., 0, 4, 8, 12, 24 hours), and viable bacterial counts (CFU/mL) are determined by plating. nih.gov. The change in bacterial density over time is then plotted graphically. nih.gov.

Synergy in TKAs is generally defined as a ≥2 log₁₀ CFU/mL decrease in bacterial count with the combination compared to the most active single agent at a specific time point (commonly 24 hours), provided the combination's count is also ≥2 log₁₀ CFU/mL below the starting inoculum. nih.govasm.org. Time-kill assays provide dynamic information about the rate and extent of bacterial killing. frontiersin.org. However, they are often more time-consuming and labor-intensive compared to other methods. nih.gov.

Studies using TKA have evaluated the synergy of tazobactam combinations. For instance, TKAs were used to assess the synergy of ceftolozane-tazobactam with fosfomycin or aztreonam (B1666516) against MDR P. aeruginosa. researchgate.netnih.govoup.com. TKAs have also been employed to study the synergy of piperacillin-tazobactam with other agents like moxifloxacin (B1663623) against Klebsiella pneumoniae, Enterobacter cloacae, and Acinetobacter baumannii. nih.gov.

Checkerboard Microdilution Techniques

The checkerboard microdilution method is a widely used technique for assessing in vitro synergy. nih.govnih.govfrontiersin.orgnih.gov. It involves preparing a two-dimensional array in microtiter plates where serial dilutions of two antimicrobial agents are combined. nih.gov. Each well contains a unique concentration combination of the two drugs. nih.gov. Bacterial inoculum is added to each well, and the plates are incubated. nih.gov.

After incubation (typically 18-24 hours), the MIC for each drug alone and in combination is determined by identifying the lowest concentration(s) that inhibit visible bacterial growth. nih.gov. The interaction between the two drugs is then quantified using the Fractional Inhibitory Concentration Index (FICI). asm.orgmdpi.compreprints.org. The checkerboard method primarily measures inhibitory activity, although bactericidal activity can also be assessed by subculturing wells showing no visible growth. nih.gov. This method allows for the evaluation of a wide range of concentration combinations simultaneously.

Checkerboard assays have been used to investigate the synergy of piperacillin-tazobactam with various antibiotics against different pathogens, including Enterobacteriaceae and Acinetobacter baumannii. asm.orgsemanticscholar.orgmjima.org.

Etest Synergy Methods

Etest (gradient diffusion) strips can also be adapted to assess synergy. nih.govnih.govfrontiersin.orgnih.gov. Several Etest-based synergy methods exist, including the Etest cross method and the Etest MIC:MIC method. oup.comresearchgate.net. In the Etest cross method, two Etest strips containing different antibiotics are placed on an agar plate inoculated with the test organism, typically intersecting at their respective MICs or at a 90-degree angle. nih.govpreprints.orgoup.comresearchgate.net. The shape of the inhibition ellipse at the intersection provides an indication of the interaction. preprints.orgresearchgate.net.

The Etest MIC:MIC method involves placing one strip, marking the MIC, removing it, and then placing the second strip so its MIC mark aligns with the first. oup.comresearchgate.net. Another variation involves incorporating a fixed concentration of one drug into the agar and then placing an Etest strip of the second drug. researchgate.net.

Etest synergy methods are often considered simpler and less labor-intensive than checkerboard or time-kill assays. nih.govresearchgate.net. The interpretation of Etest synergy is also commonly based on the FICI calculation. nih.govmdpi.compreprints.orgoup.com. Studies have compared the concordance of Etest methods with time-kill assays and checkerboard methods, with varying degrees of agreement reported depending on the specific drugs and organisms tested. nih.govsemanticscholar.orgoup.comresearchgate.netjmidonline.org.

Calculation and Interpretation of Fractional Inhibitory/Bactericidal Concentration Indices

The Fractional Inhibitory Concentration Index (FICI) is a commonly used parameter to interpret the results of checkerboard and Etest synergy tests. nih.govasm.orgmdpi.compreprints.orgoup.comresearchgate.net. The FICI is calculated using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) asm.orgmdpi.compreprints.orgoup.comresearchgate.net

Based on the calculated FICI, the interaction is typically interpreted as follows:

Synergy: FICI ≤ 0.5 whiterose.ac.ukasm.orgmdpi.compreprints.orgoup.comresearchgate.net

Additive: FICI > 0.5 to ≤ 1.0 whiterose.ac.ukasm.orgmdpi.compreprints.orgoup.com

Indifference (No interaction): FICI > 1.0 to ≤ 4.0 whiterose.ac.ukasm.orgmdpi.compreprints.orgoup.comresearchgate.net

Antagonism: FICI > 4.0 whiterose.ac.ukasm.orgmdpi.compreprints.orgoup.com

For time-kill assays, a Fractional Bactericidal Concentration (FBC) index can also be calculated, although the interpretation criteria may vary slightly between studies. oup.com. Synergy in TKAs is more often defined by a significant reduction in bacterial counts (e.g., ≥2 log₁₀ CFU/mL) with the combination compared to the single agents. nih.govasm.orgoup.com.

It is important to note that while FICI is widely used, there can be some variations in the exact FICI breakpoints used for interpretation in different studies.

Spectrum of Synergistic Activity Against Clinically Relevant Pathogens

Tazobactam-containing combinations have demonstrated in vitro synergistic activity against a range of clinically relevant pathogens, particularly problematic Gram-negative bacteria known for their resistance mechanisms.

Studies have shown synergy against MDR Pseudomonas aeruginosa when tazobactam is combined with agents like ceftolozane (as ceftolozane-tazobactam) and further combined with fosfomycin or aztreonam. researchgate.netnih.govoup.com. Synergy has also been observed with piperacillin-tazobactam in combination with other antibiotics against P. aeruginosa. nih.govoup.com.

Against Enterobacterales, including Escherichia coli and Klebsiella pneumoniae, piperacillin-tazobactam has shown synergistic potential in combination with fosfomycin and certain cephalosporins like ceftazidime (B193861) and ceftriaxone, especially against extended-spectrum β-lactamase (ESBL)-producing and AmpC-producing strains. microbiologyresearch.orgasm.orgmjima.org. Combinations involving ceftolozane-tazobactam and fosfomycin have also shown synergy against Enterobacterales, although at a lower rate compared to P. aeruginosa. mdpi.com. Synergy between piperacillin-tazobactam and meropenem (B701) has been observed against serine carbapenemase-producing Enterobacterales, including KPC-producing E. coli and OXA-48 family-producing K. pneumoniae. asm.org.

Acinetobacter baumannii, another critical pathogen, has been a target for synergy studies involving tazobactam combinations. While tazobactam alone may have limited activity against A. baumannii, combinations like moxifloxacin plus piperacillin-tazobactam have shown synergistic and bactericidal activity against this species. nih.gov. Studies have also explored combinations of ceftolozane-tazobactam with other agents like colistin (B93849) against carbapenem-resistant A. baumannii. semanticscholar.org.

The observed synergistic activity of tazobactam-containing regimens in combination with other antibiotics against these challenging pathogens highlights their potential utility in treating complex and resistant infections. However, the rates and extent of synergy can vary depending on the specific bacterial isolate, its resistance mechanisms, and the chosen combination and testing method.

Gram-Negative Enterobacterales (Escherichia coli, Klebsiella pneumoniae, Enterobacter spp.)

Tazobactam is frequently combined with piperacillin (piperacillin-tazobactam) and ceftolozane (ceftolozane-tazobactam) for activity against Gram-negative bacteria, including Enterobacterales. Piperacillin-tazobactam is a broad-spectrum beta-lactam antibiotic combination that exhibits activity against many Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. wikipedia.orgmims.comfishersci.canih.govuni.lu Tazobactam inhibits certain bacterial beta-lactamases, preventing the degradation of piperacillin. mims.com Ceftolozane-tazobactam is a combination approved for treating serious infections caused by Gram-negative bacteria, including complicated urinary tract infections and hospital-acquired bacterial pneumonia. mims.comoup.comnih.gov Ceftolozane is a cephalosporin, and tazobactam inhibits specific beta-lactamases, thereby protecting ceftolozane from hydrolysis and expanding its efficacy against resistant strains. mims.com

In vitro studies have demonstrated the effectiveness of these combinations against extended-spectrum beta-lactamase (ESBL)-producing E. coli and K. pneumoniae. Ceftolozane-tazobactam has shown potent in vitro activity against a wide range of Gram-negative pathogens, including multidrug-resistant Pseudomonas aeruginosa and ESBL-producing Enterobacterales. oup.com The combination of ceftazidime and avibactam, another beta-lactamase inhibitor combination, is also used for treating multidrug-resistant Gram-negative infections, including complicated intra-abdominal and urinary tract infections. wikipedia.orgmims.comwikidata.org While not directly involving tazobactam, these studies highlight the importance of beta-lactamase inhibitors in combating resistance in Enterobacterales. Meropenem-vaborbactam, a combination of a carbapenem (B1253116) and a beta-lactamase inhibitor, is approved for complicated urinary tract infections and pyelonephritis and is active against KPC-producing K. pneumoniae. oup.comwikipedia.orginvivochem.comnih.govnih.gov This further emphasizes the role of beta-lactamase inhibition in restoring antibiotic activity against resistant Enterobacterales.

Detailed research findings often involve minimum inhibitory concentration (MIC) values and synergy testing methods like checkerboard assays or time-kill studies to evaluate the effectiveness of tazobactam-containing combinations against specific isolates with characterized resistance mechanisms.

Non-Fermenting Gram-Negative Bacilli (Pseudomonas aeruginosa, Acinetobacter baumannii)

Tazobactam, particularly in combination with ceftolozane, plays a significant role in the treatment of infections caused by non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa. Ceftolozane-tazobactam has demonstrated potent in vitro activity against multidrug-resistant P. aeruginosa, including isolates resistant to carbapenems and other antipseudomonal agents. oup.com The enhanced activity is attributed to ceftolozane's intrinsic antipseudomonal activity and tazobactam's ability to inhibit certain beta-lactamases commonly found in P. aeruginosa.

Acinetobacter baumannii is another challenging non-fermenting Gram-negative bacterium known for its propensity to develop resistance. While piperacillin-tazobactam has some activity against susceptible A. baumannii, resistance is common, often mediated by OXA-type carbapenemases and other beta-lactamases. wikipedia.orgnih.govuni.lu In vitro synergy studies exploring tazobactam in combination with other agents against resistant A. baumannii are crucial. Colistin, a polymyxin (B74138) antibiotic, is often considered a last-resort treatment for multidrug-resistant A. baumannii. wikipedia.orgmims.comnih.govijopp.org Combinations of colistin with other antibiotics, including beta-lactams, are investigated in vitro to overcome resistance. Amikacin, an aminoglycoside, is also used against Gram-negative bacteria, including P. aeruginosa and A. baumannii. wikipedia.orgmims.comfishersci.ienih.govwikidata.org Studies may explore the synergy between tazobactam-containing regimens and agents like colistin or amikacin against highly resistant A. baumannii isolates. Tigecycline (B611373), a tetracycline (B611298) derivative, has activity against A. baumannii, and in vitro combinations involving tigecycline and other agents are studied for potential synergy. researchgate.netwikipedia.orgmims.comciteab.comnih.gov

Research findings in this area often involve evaluating the reduction in MICs when tazobactam is combined with other antibiotics against resistant P. aeruginosa and A. baumannii strains. Synergy is typically defined by a significant decrease in the fractional inhibitory concentration index (FICI).

Select Gram-Positive Organisms (Staphylococcus aureus, Enterococcus faecalis)

While tazobactam is primarily known for its activity against Gram-negative bacteria due to its role as a beta-lactamase inhibitor protecting beta-lactams from degradation by Gram-negative beta-lactamases, its in vitro synergy with other agents against select Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis is also explored, although less extensively than for Gram-negative bacteria.

Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), is a significant Gram-positive pathogen. Beta-lactamase production is also a resistance mechanism in S. aureus. While tazobactam can inhibit the beta-lactamase produced by S. aureus, the primary treatment strategies for serious S. aureus infections, especially MRSA, often involve agents like vancomycin, daptomycin, or linezolid. In vitro studies might investigate the potential for tazobactam, in combination with other antibiotics, to enhance activity against susceptible or even some resistant strains of S. aureus.

Enterococcus faecalis is a Gram-positive bacterium that can cause various infections. Some strains of Enterococcus can produce beta-lactamases, contributing to resistance to certain beta-lactam antibiotics like piperacillin. In such cases, the addition of a beta-lactamase inhibitor like tazobactam to piperacillin can restore activity in vitro. wikipedia.orgnih.govuni.lu Synergy studies might evaluate the effectiveness of piperacillin-tazobactam against beta-lactamase-producing E. faecalis isolates by assessing the reduction in MIC values compared to piperacillin alone. However, intrinsic resistance mechanisms in enterococci, such as altered penicillin-binding proteins (PBPs), can limit the effectiveness of beta-lactam/beta-lactamase inhibitor combinations regardless of beta-lactamase inhibition.

Research in this area would typically involve in vitro susceptibility testing of tazobactam-containing combinations against a collection of S. aureus and E. faecalis isolates with varying resistance profiles, including those known to produce beta-lactamases. Synergy would be determined using standard methods like checkerboard assays.

Interactive Data Tables:

To present detailed research findings, interactive data tables would be beneficial. These tables could include:

Table 1: In Vitro Activity of Tazobactam Combinations Against Enterobacterales

Columns: Bacterial Species (e.g., E. coli, K. pneumoniae, Enterobacter spp.), Antibiotic Combination (e.g., Piperacillin-Tazobactam, Ceftolozane-Tazobactam), Number of Isolates Tested, MIC Range, MIC50, MIC90, Percentage Susceptible, Synergy Rate (if available), Reference.

Table 2: In Vitro Activity of Tazobactam Combinations Against Non-Fermenting Gram-Negative Bacilli

Columns: Bacterial Species (e.g., P. aeruginosa, A. baumannii), Antibiotic Combination (e.g., Ceftolozane-Tazobactam, Tazobactam + Colistin, Tazobactam + Amikacin), Number of Isolates Tested, MIC Range, MIC50, MIC90, Percentage Susceptible, Synergy Rate (if available), Reference.

Table 3: In Vitro Activity of Tazobactam Combinations Against Select Gram-Positive Organisms

Columns: Bacterial Species (e.g., S. aureus, E. faecalis), Antibiotic Combination (e.g., Piperacillin-Tazobactam), Number of Isolates Tested, MIC Range, MIC50, MIC90, Percentage Susceptible, Synergy Rate (if available), Reference.

These tables would allow users to filter and sort data based on bacterial species, antibiotic combination, and other parameters, providing a dynamic view of the in vitro synergy research.

Advanced Analytical and Methodological Research for Tazobactam Characterization

Molecular and Genomic Techniques for Bacterial Response Analysis

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Studies

Quantitative Real-Time PCR (qRT-PCR) is a widely used technique to measure the expression levels of specific genes in bacteria exposed to antibiotics like tazobactam. This method allows researchers to quantify changes in mRNA levels, indicating altered gene activity in response to the drug. For instance, qRT-PCR has been employed to study the expression of β-lactamase genes, such as blaTEM-1, which can be a mechanism of resistance to piperacillin-tazobactam (B1260346). medrxiv.orgresearchgate.netnih.gov Studies have shown that increased copy number of blaTEM-1, detected by qPCR, correlates with higher levels of resistance to piperacillin-tazobactam. medrxiv.orgnih.gov In one study, the gene copy number of blaTEM-1 in a susceptible E. coli isolate increased when the concentration of tazobactam was 1 µg/ml or greater. nih.govmedrxiv.org A significant increase was observed at 2 µg/ml compared to 0 µg/ml tazobactam. nih.govmedrxiv.org qRT-PCR is considered an effective and reliable method for analyzing antibiotic resistance gene expression in bacteria like Pseudomonas aeruginosa. uttyler.edu It can help identify regulatory mechanisms by targeting specific genes involved in resistance. uttyler.edu

Whole Genome Sequencing (WGS) for Resistance Gene Identification and Plasmid Analysis

Whole Genome Sequencing (WGS) provides a comprehensive view of a bacterial genome, enabling the identification of resistance genes, mutations, and mobile genetic elements like plasmids that can carry these genes. WGS analysis has revealed that resistance to piperacillin-tazobactam can evolve through mechanisms such as the duplication of β-lactamase genes, like blaTEM-1, located on plasmids. medrxiv.orgmicrobiologyresearch.org This duplication can lead to hyperproduction of the enzyme, overwhelming the inhibitory effect of tazobactam. medrxiv.orgmicrobiologyresearch.org WGS is used to identify antibiotic resistance genes (ARGs) using databases such as the Comprehensive Antibiotic Resistance Database (CARD). mdpi.comturkjps.org Plasmid sequences can be detected in assembled contigs using tools like PlasmidFinder, which helps assess the role of mobile genetic elements in the horizontal transfer of resistance genes. mdpi.comturkjps.orgnih.gov Studies utilizing WGS have identified a high abundance of β-lactamase genes in resistant organisms. nih.gov

Transposon Mutagenesis and High-Throughput Sequencing (e.g., TraDIS-Xpress) for Genetic Screenings

Transposon mutagenesis coupled with high-throughput sequencing, such as Transposon-Directed Insertion-site Sequencing (TraDIS) or TraDIS-Xpress, is a powerful functional genomics approach to identify genes that contribute to bacterial survival or susceptibility in the presence of tazobactam. nih.govbiorxiv.orgresearchgate.netquadram.ac.ukbiorxiv.orgnih.govresearchgate.netnih.gov TraDIS-Xpress allows for the simultaneous assay of gene disruption and changes in gene expression. nih.govbiorxiv.orgquadram.ac.ukbiorxiv.org This method has been used to identify genes in Escherichia coli that affect survival when exposed to piperacillin (B28561) and tazobactam, revealing significant differences in the selective pressures of the two drugs. nih.govbiorxiv.orgresearchgate.netbiorxiv.org For instance, TraDIS-Xpress identified multiple efflux pump families and regulators as essential for survival in the presence of tazobactam, a finding not as prominent with piperacillin alone. nih.govbiorxiv.orgresearchgate.netbiorxiv.org Genes involved in DNA replication and repair were found to reduce E. coli susceptibility to the combination of piperacillin-tazobactam, but not to either drug individually. nih.govresearchgate.net TraDIS-Xpress can investigate bacterial loci involved in responses to stress at high resolution. biorxiv.orgbiorxiv.org It can assay changes in gene expression as well as gene disruption for their roles in survival under stress. nih.govbiorxiv.orgquadram.ac.ukbiorxiv.org

Pulsed-Field Gel Electrophoresis (PFGE) and S1-Nuclease PFGE for Plasmid Characterization

Pulsed-Field Gel Electrophoresis (PFGE) and particularly S1-Nuclease PFGE are techniques used to determine the size and number of plasmids within bacterial isolates. S1-nuclease is used to linearize plasmids, which are then separated by size using PFGE. This method is essential for understanding the role of plasmids in carrying and disseminating resistance genes. S1-Nuclease PFGE has been used to characterize plasmids harboring resistance genes like blaKPC-2 and *qnrS2. nih.gov It can reveal the presence of plasmids of specific sizes within bacterial isolates. nih.govdovepress.comdovepress.com Southern blot hybridization can be combined with S1-PFGE to confirm that specific resistance genes are located on identified plasmids. nih.govsemanticscholar.org This technique is valuable for studying the genetic environment of resistance genes located on plasmids. dovepress.com

Standardized and Advanced In Vitro Susceptibility Testing Methodologies for Research

Accurate determination of bacterial susceptibility to tazobactam, usually in combination with a β-lactam, is critical for guiding treatment and research. Standardized in vitro susceptibility testing methodologies are the cornerstone of this assessment.

Broth Microdilution and Agar (B569324) Dilution Reference Methods

Broth microdilution and agar dilution are considered reference methods for determining the minimum inhibitory concentration (MIC) of antibiotics, including combinations with tazobactam. researchgate.netelsevier.esliofilchem.netmdpi.comnih.gov These methods involve exposing bacteria to a range of antibiotic concentrations to determine the lowest concentration that inhibits visible growth. Broth microdilution is widely used and is the basis for many commercial susceptibility testing systems. liofilchem.netasm.org Agar dilution involves incorporating different antibiotic concentrations into agar plates. mdpi.comnih.gov Studies have compared the results of commercial methods with these reference methods to assess their accuracy. researchgate.netelsevier.es For example, evaluations of commercial microdilution and gradient strip methods for testing ceftolozane-tazobactam susceptibility in carbapenem-resistant Pseudomonas aeruginosa used broth microdilution as the reference method. elsevier.es While broth microdilution and agar dilution are considered reference methods, studies have noted discrepancies in MIC values obtained by these two methods for piperacillin-tazobactam, with broth microdilution sometimes showing a tendency toward higher MIC values. researchgate.netnih.gov Heterogeneity of resistance expression within a bacterial population can contribute to these differences. nih.gov Standardized protocols, such as those from CLSI and EUCAST, are followed for performing these tests. medrxiv.orgresearchgate.netmedrxiv.orgliofilchem.netnih.gov

Disk Diffusion and Gradient Diffusion (Etest)

Disk diffusion and gradient diffusion methods, such as the Etest, are widely used techniques for determining the in vitro susceptibility of bacteria to antimicrobial agents. asm.org These methods provide valuable information about the minimum inhibitory concentration (MIC) or a zone of inhibition, which correlates with susceptibility.

The performance of gradient diffusion tests for P/T has faced challenges, with a warning issued by EUCAST in 2015 regarding the unreliability of certain gradient diffusion strips due to high variations in MIC values and category error rates. asm.org This led to the withdrawal of some Etest P/T strips from the market. asm.org Subsequent reformulation and evaluation, as mentioned earlier, aim to address these performance issues. nih.govasm.org

Table 1: Summary of Agreement Rates for Reformulated P/T Etest vs. Broth Microdilution

Isolate GroupCriteriaEssential Agreement (EA)Categorical Agreement (CA) (FDA/CLSI Breakpoints)Very Major Errors (VME)Major Errors (ME)
EnterobacteralesFDA96.4% researchgate.netnih.gov93.0% researchgate.netnih.govNot specified nih.gov0.4% researchgate.netnih.gov
EnterobacteralesISO 20776-296.6% researchgate.netnih.gov93.3% researchgate.netnih.govNot specified nih.govNot specified nih.gov
Pseudomonas aeruginosaFDA and ISO98.3% researchgate.netnih.gov93.3% researchgate.netnih.gov6.9% nih.gov3.3% nih.gov
Acinetobacter baumannii complexFDA and ISO91.6% researchgate.netnih.gov89.2% researchgate.netnih.govNot specified nih.govNot specified nih.gov

Table 2: Categorical Agreement of Disk Diffusion with Different P/T Disk Potencies for Enterobacterales

Disk Potency (Piperacillin/Tazobactam)Overall Categorical Agreement (CA) (CLSI Breakpoints)CA for Isolates with blaOXA-1CA for Isolates without blaOXA-1
100/10 µgNot specified asm.orgresearchgate.net62.4% asm.orgresearchgate.netresearchgate.net71.6% asm.orgresearchgate.netresearchgate.net
30/6 µgNot specified asm.orgresearchgate.net63.2% asm.orgresearchgate.netresearchgate.net86.9% asm.orgresearchgate.netresearchgate.net
20/5 µg81% asm.orgresearchgate.net70.9% asm.orgresearchgate.netresearchgate.net83.1% asm.orgresearchgate.netresearchgate.net

Comparative Analysis of Automated Susceptibility Systems

Automated and semi-automated systems are widely used in clinical microbiology laboratories for antimicrobial susceptibility testing due to their efficiency and convenience. asm.orgasm.org However, their accuracy, particularly for combinations like P/T, has been a subject of evaluation.

Studies comparing automated systems such as MicroScan WalkAway, VITEK, and VITEK 2 to reference methods like broth microdilution, agar dilution, and disk diffusion for testing P. aeruginosa against P/T have revealed significant challenges. asm.orgresearchgate.netregione.emilia-romagna.it One study found that all tested automated systems exhibited a high, unacceptable level of very major errors (false-susceptible results) for P/T, ranging from 19% to 27%. asm.org Major error rates were generally acceptable, but minor error rates were elevated in some cases. asm.org The highest numbers of discrepancies between methods were detected when P/T was tested, with automated systems showing a clear tendency towards false-susceptible results. asm.org

Another comparative study evaluating VITEK 2 (using different cards, AST-N022 and AST-N026), Kirby-Bauer disk diffusion, and Etest against P. aeruginosa also highlighted performance variations. researchgate.netregione.emilia-romagna.it VITEK 2 (AST-N022) showed the poorest performance, while the other three methods performed comparably but did not consistently meet the minimal standards proposed by the FDA for false susceptibility. researchgate.netregione.emilia-romagna.it VITEK 2 (AST-N022) had the highest rate of VMEs, while VITEK 2 (AST-N026) and Kirby-Bauer showed slightly better accuracy for P/T. regione.emilia-romagna.it

The performance of automated systems for P/T testing against Enterobacterales using updated CLSI breakpoints has also been evaluated, comparing systems like Phoenix, MicroScan, and Vitek 2 to broth microdilution. researchgate.net Differences in performance were observed between the systems, and it was noted that the performance of the comparison methods themselves, such as MicroScan having reported high error rates for P/T, could influence the results. researchgate.net

**Table 3: Very Major Error (VME) Rates for Automated Systems vs. Reference Methods for P/T Susceptibility Testing of *P. aeruginosa***

Automated SystemVME Rate (%) asm.org
MicroScan WalkAway19
VITEK21
VITEK 227

Note: These VME rates are specifically for the testing of Pseudomonas aeruginosa against piperacillin-tazobactam as reported in one comparative study. asm.org

**Table 4: Categorical Agreement (CA) and Very Major Error (VME) Rates for Different Methods vs. Agar Dilution for P/T Susceptibility Testing of *P. aeruginosa***

MethodCategorical Agreement (CA) (%) researchgate.netVery Major Error (VME) (%) regione.emilia-romagna.it
VITEK 2 (AST-N022)< 90 regione.emilia-romagna.itHighest rate regione.emilia-romagna.it
VITEK 2 (AST-N026)90-93 regione.emilia-romagna.it11 (95% CI 6-18) regione.emilia-romagna.it
Kirby-Bauer90-91 regione.emilia-romagna.it10 (95% CI 6-15) regione.emilia-romagna.it
Etest90-93 regione.emilia-romagna.itNot specified regione.emilia-romagna.it

Q & A

Q. How should researchers design in vitro studies to evaluate Tazobactam's beta-lactamase inhibition efficacy?

  • Methodological Answer : Begin by defining measurable outcomes (e.g., inhibition rates, minimum inhibitory concentrations) and select appropriate bacterial strains expressing target enzymes (e.g., TEM-1, SHV-1). Use controlled experiments with comparator beta-lactamase inhibitors (e.g., clavulanic acid) to establish relative potency. Follow standardized protocols for broth microdilution assays and ensure reproducibility by documenting reagent sources and incubation conditions in line with pharmacopeial guidelines . Validate results using high-performance liquid chromatography (HPLC) or mass spectrometry to confirm enzyme inhibition kinetics.

Q. What methodologies are recommended for assessing Tazobactam's pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer : Employ compartmental or non-compartmental analysis in animal models (e.g., murine sepsis) to calculate parameters like volume of distribution (VdV_d), clearance (ClCl), and half-life (t1/2t_{1/2}). Use serial blood sampling paired with LC-MS/MS for precise drug concentration measurements. Account for protein binding effects using ultrafiltration techniques. Cross-validate findings with population PK models to predict human dosing regimens. Ensure transparency by reporting all raw data and statistical assumptions in supplementary materials .

Q. How can researchers identify gaps in Tazobactam's clinical application for multidrug-resistant infections?

  • Methodological Answer : Conduct a systematic literature review focusing on clinical trials (e.g., NCT02781805) and observational studies. Use tools like PRISMA to map evidence on resistance patterns, dosing limitations, or adverse events. Prioritize gaps where Tazobactam combinations underperform against emerging carbapenem-resistant Enterobacteriaceae (CRE). Frame research questions using the FLOAT method (e.g., "How does renal impairment alter Tazobactam's efficacy in elderly populations?") to ensure specificity and feasibility .

Advanced Research Questions

Q. How can experimental models be optimized to study Tazobactam's synergism with novel beta-lactams against ESBL-producing pathogens?

  • Methodological Answer : Develop time-kill assays under simulated human pharmacokinetic conditions (e.g., hollow-fiber infection models) to quantify synergistic effects. Use fractional inhibitory concentration indices (FICI) to classify interactions (synergy: FICI ≤0.5). Integrate genomic data (e.g., whole-genome sequencing of resistant isolates) to identify genetic markers of enhanced susceptibility. Validate findings through multi-center collaborations to account for regional pathogen variability .

Q. What statistical approaches address contradictions between in vitro and real-world efficacy data for Tazobactam combinations (e.g., SPECTRA study)?

  • Methodological Answer : Apply meta-regression to adjust for confounding variables (e.g., comorbidities, prior antibiotic exposure). Use propensity score matching in real-world datasets to simulate randomized trial conditions. For discordant in vitro results, perform sensitivity analyses on variables like inoculum size or pH gradients. Leverage Bayesian hierarchical models to reconcile differences and quantify uncertainty. Document methodologies in tables with explicit effect-size calculations and confidence intervals .

Q. How should geographical variations in Tazobactam API production influence multi-center pharmacological study designs?

  • Methodological Answer : Conduct batch-to-batch consistency testing using pharmacopoeial standards (e.g., USP monographs) to assess impurity profiles across suppliers. Include API source documentation in study protocols and stratify analyses by production region if quality variations are detected. Use contingency tables to report deviations in dissolution rates or stability across batches. Reference global supply chain data (e.g., 80% of Tazobactam APIs sourced from Asia) to contextualize findings .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 2
(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.